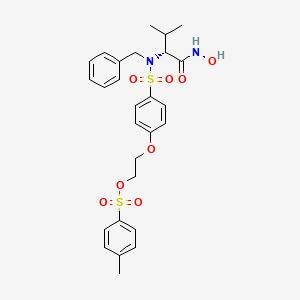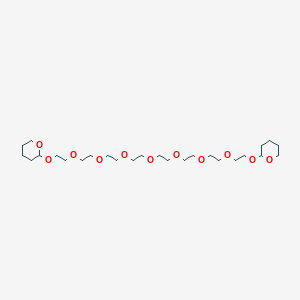
(S)-Verapamil D7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Verapamil D7 (hydrochloride) is a deuterated form of the calcium channel blocker Verapamil. It is used primarily in scientific research to study the pharmacokinetics and metabolism of Verapamil. The deuterium atoms in (S)-Verapamil D7 replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight differences in mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Verapamil D7 (hydrochloride) involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst like palladium on carbon (Pd/C). The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (S)-Verapamil D7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for efficient deuterium exchange. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Verapamil D7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.
Scientific Research Applications
(S)-Verapamil D7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical reactivity.
Biology: Researchers use it to trace metabolic pathways and understand the pharmacokinetics of Verapamil.
Medicine: It helps in the development of new drugs by providing insights into the metabolism and distribution of Verapamil.
Industry: It is used in the production of deuterated drugs and other compounds for research purposes.
Mechanism of Action
(S)-Verapamil D7 (hydrochloride) exerts its effects by blocking calcium channels in the cell membranes. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in muscle contraction and vasodilation. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release. The deuterium atoms do not significantly alter the mechanism of action but provide a means to trace the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Verapamil: The non-deuterated form of (S)-Verapamil D7.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker used for similar therapeutic purposes.
Uniqueness
(S)-Verapamil D7 (hydrochloride) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and can provide insights into the pharmacokinetics and dynamics of Verapamil without significantly altering its biological activity.
Properties
Molecular Formula |
C27H39ClN2O4 |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3,20D; |
InChI Key |
DOQPXTMNIUCOSY-XPLQXSHHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)



![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)



